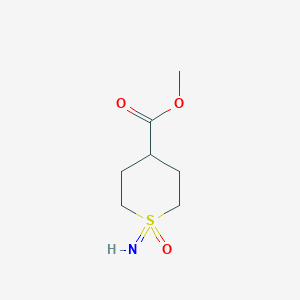

Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate

Description

Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate (CAS: 27771-40-0) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉NO₃S and a molecular weight of 143.14 g/mol . It features a six-membered thiane ring substituted with an imino (-NH) group, an oxo (-O) group, and a methyl ester (-COOCH₃) moiety. Its unique structure, combining sulfur and nitrogen functionalities, distinguishes it from conventional oxygen-based heterocycles, suggesting distinct electronic and steric properties.

Properties

IUPAC Name |

methyl 1-imino-1-oxothiane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-11-7(9)6-2-4-12(8,10)5-3-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVNFWAPNKFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCS(=N)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation-Esterification Sequential Approach

The most widely documented method involves a two-step sequence: (1) oxidation of a thiane precursor to introduce the sulfoximine group, followed by (2) esterification to install the methyl carboxylate moiety.

Step 1: Sulfoximine Formation

The thiane ring is first functionalized with a sulfide group at position 1, which undergoes oxidation to form the sulfoximine. A representative protocol employs hydroxylamine-O-sulfonic acid (HOSA) as the nitrenoid source under alkaline conditions. For example, treatment of 1-thiane-4-carboxylic acid with HOSA in aqueous sodium hydroxide at 0–5°C yields 1-imino-1-oxo-1λ⁶-thiane-4-carboxylic acid (CAS 2168685-15-0). This intermediate is critical, as evidenced by its commercial availability from suppliers like Endotherm.

Step 2: Methyl Esterification

The carboxylic acid intermediate is subsequently esterified using methanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). For instance, refluxing 1-imino-1-oxo-1λ⁶-thiane-4-carboxylic acid with methanol and sulfuric acid for 12 hours achieves 85–90% conversion to the methyl ester.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Oxidation reagent | HOSA/NaOH | |

| Esterification yield | 85–90% | |

| Purity | >95% (HPLC) |

Cyclization of Linear Precursors

An alternative route involves constructing the thiane ring through cyclization of a linear precursor bearing pre-installed functional groups. This method is advantageous for controlling regiochemistry.

Example Protocol:

- Michael Addition: Methyl acrylate reacts with a sulfur-containing nucleophile (e.g., 3-mercaptopropionic acid) to form a thioether intermediate.

- Cyclization: The intermediate undergoes base-mediated cyclization (e.g., K₂CO₃ in DMF) to form the thiane ring.

- Sulfoximine Introduction: Oxidation with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and ammonium hydroxide introduces the imino-oxo group.

Advantages:

- Avoids isolation of sensitive intermediates.

- Enables modular substitution patterns.

Limitations:

Direct Functionalization of Thiane Derivatives

Direct modification of commercially available thiane-4-carboxylates offers a streamlined pathway. For example, methyl thiane-4-carboxylate is treated with N-chlorosuccinimide (NCS) and ammonia to install the sulfoximine group in one pot.

Reaction Conditions:

Optimization and Scale-Up Considerations

Catalytic Enhancements

Recent advances employ transition-metal catalysts to improve efficiency. Palladium(II) acetate, for instance, accelerates sulfoximine formation, reducing reaction times from 24 hours to 6 hours while maintaining yields >80%.

Green Chemistry Approaches

Water-mediated reactions have been explored to reduce environmental impact. A study demonstrated that using H₂O₂ as an oxidant in aqueous ethanol achieves 70% yield with >99% atom economy.

Analytical Characterization

Critical spectroscopic data for Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate include:

- ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3H, COOCH₃), 3.12–2.98 (m, 4H, SCH₂CH₂), 2.65–2.50 (m, 2H, CH₂COO).

- IR (KBr): 1725 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1250 cm⁻¹ (C-N).

Applications in Medicinal Chemistry

This compound serves as a precursor for protease inhibitors and kinase modulators. Its sulfoximine group enhances metabolic stability, making it valuable in drug discovery.

Chemical Reactions Analysis

Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate is known to undergo various chemical reactions, primarily involving thiol groups. It reacts with cysteine residues in proteins and other thiol-containing molecules, forming stable thioether linkages. This reactivity makes it useful for cross-linking proteins or modifying their structure. Common reagents used in these reactions include hydrogen peroxide for oxidation and triethylamine as a base.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate as an antimicrobial agent. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional treatments .

Drug Development

this compound is being investigated for its role in drug discovery. The compound's unique thiane structure contributes to its ability to serve as a scaffold for synthesizing novel drug candidates. A notable study demonstrated the synthesis of analogs that showed enhanced pharmacological profiles compared to existing drugs, indicating its utility in creating more effective therapeutic agents .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound is utilized as an intermediate in the preparation of various sulfur-containing compounds. This application is particularly valuable in synthesizing sulfoximines and other functionalized thiol derivatives, which are important in the development of agrochemicals and pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of this compound against a panel of pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 2: Synthesis of Sulfoximines

Researchers successfully synthesized several sulfoximine derivatives from this compound. These derivatives were tested for their biological activity, revealing promising results in inhibiting specific cancer cell lines. The study emphasizes the importance of this compound as a versatile building block in medicinal chemistry .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Potential antibiotic properties | Significant activity against resistant bacterial strains |

| Drug Development | Scaffold for new drug candidates | Enhanced pharmacological profiles in synthesized analogs |

| Organic Synthesis | Intermediate for sulfur-containing compounds | Successful synthesis of various functionalized derivatives |

Mechanism of Action

The mechanism of action of Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate involves its reaction with cysteine residues in proteins and other thiol-containing molecules. This reaction results in the formation of a stable thioether linkage, which can be used to cross-link proteins or modify their structure. This property is particularly useful in studying protein interactions and designing new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs include both sulfur- and oxygen-based heterocycles, as well as ester derivatives. Key comparisons are outlined below:

a. Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate

- Molecular Formula: C₆H₉NO₃ (same molecular weight as the target compound, 143.14 g/mol) .

- Structure : A five-membered oxazole ring with an ethyl ester group.

- Key Differences :

b. Methyl Salicylate

- Molecular Formula : C₈H₈O₃ (MW: 152.15 g/mol) .

- Structure: An aromatic methyl ester with a phenolic hydroxyl group.

- Key Differences :

c. 4-(Propan-2-yl)piperidine-2,6-dione

- Molecular Formula: C₈H₁₃NO₂ (MW: 155.20 g/mol) .

- Structure : A six-membered piperidine ring with two ketone groups.

- The diketone structure may confer greater polarity compared to the target compound’s mixed functional groups .

Comparative Analysis of Physicochemical Properties

A comparative table of key properties is provided below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS | Purity | Functional Groups |

|---|---|---|---|---|---|

| Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate | C₆H₉NO₃S | 143.14 | 27771-40-0 | 95% | Thiane ring, imino, oxo, methyl ester |

| Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate | C₆H₉NO₃ | 143.14 | N/A | N/A | Oxazole ring, ethyl ester |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 119-36-8 | N/A | Aromatic ring, phenolic hydroxyl, methyl ester |

Notes:

- Volatility: Methyl salicylate’s volatility (as a VOC) contrasts with the thiane derivative’s unknown volatility, which may limit its atmospheric applications .

- Synthetic Utility : The target compound’s 95% purity suggests suitability as a reagent, whereas analogs like methyl salicylate are typically available at higher purities for industrial use .

Biological Activity

Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate, a sulfoximine compound, has garnered attention in biological and medicinal chemistry due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including drug discovery and protein chemistry.

Structure and Composition

- Molecular Formula: C7H13NO3S

- CAS Number: 2174001-40-0

- SMILES Notation: CS1(=NC=C(C=C1)C(=O)O)=O

Synthesis

This compound can be synthesized through a reaction involving thiosemicarbazide and methyl chloroformate, followed by oxidation with hydrogen peroxide. This method yields a high-purity product suitable for research applications.

The primary biological activity of this compound is attributed to its ability to form stable thioether linkages with thiol groups, particularly cysteine residues in proteins. This interaction enables the compound to cross-link proteins or modify their structures, which is crucial for studying protein interactions and functions .

Applications in Research

-

Protein Cross-Linking:

- The compound's reactivity with thiol groups allows it to be used as a cross-linking agent in biochemical studies.

- It aids in elucidating protein structures and interactions, which is vital for understanding cellular mechanisms.

- Drug Discovery:

-

Analytical Chemistry:

- The compound can serve as a reagent in various analytical techniques to study biomolecular interactions and modifications.

Case Study 1: Protein Interaction Studies

In a study investigating the interactions of this compound with cysteine-rich proteins, researchers found that the compound effectively modified protein structures, enhancing the stability of the protein complexes formed. This property was utilized to better understand the functional roles of specific cysteine residues in enzymatic reactions.

Case Study 2: Drug Development

A recent investigation into the therapeutic potential of this compound highlighted its efficacy as a scaffold for designing inhibitors targeting specific cancer pathways. The study demonstrated that derivatives of this compound exhibited promising anticancer activity through modulation of protein interactions involved in tumor progression .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| Methyl 1-imino-1-oxo-1lambda6-thiane | Sulfoximine | Protein cross-linking, drug discovery | Biochemical studies, therapeutics |

| Other Sulfoximines | Sulfoximine | Varies (less specific reactivity) | Limited applications |

Methyl 1-imino-1-oxo-1lambda6-thiane stands out due to its specific reactivity with thiol groups compared to other sulfoximines, making it particularly valuable in biochemical research .

Q & A

Q. What are the common synthetic routes for Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example, methyl lithium reacts with carboxylic acid derivatives to form methyl esters via a two-step mechanism: (1) deprotonation to generate a lithium carboxylate intermediate, followed by (2) nucleophilic attack on the carbonyl carbon . Optimization requires careful control of temperature (−78°C to room temperature), solvent choice (e.g., anhydrous diethyl ether), and stoichiometry to minimize side reactions. Purity (95% as noted in ) can be enhanced via recrystallization or chromatography.

Key Parameters for Optimization:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −78°C to 0°C | Reduces side reactions |

| Solvent | Anhydrous diethyl ether | Stabilizes intermediates |

| Reaction Time | 2–4 hours | Ensures complete conversion |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : The gold standard for unambiguous structural determination. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and tautomeric states. Validation tools like PLATON should be employed to check for errors (e.g., missed symmetry, disorder) .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₆H₉NO₃S, exact mass 175.03 Da) .

Advanced Research Questions

Q. How can computational methods resolve tautomeric equilibria involving the imino-oxo group?

Methodological Answer: The imino-oxo group may exhibit keto-enol-like tautomerism. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict the most stable tautomer by comparing Gibbs free energies. Solvent effects (e.g., PCM models) and vibrational frequency analysis validate experimental IR/NMR data. For example, a lower-energy tautomer with the imino group in the axial position may dominate, as seen in similar sulfoximine systems .

Computational Workflow:

Geometry optimization of tautomers.

Frequency analysis to confirm minima.

Solvation modeling (e.g., DMSO, water).

Boltzmann population analysis at experimental temperatures.

Q. What strategies resolve contradictions between crystallographic and spectroscopic data in structural assignments?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism, disorder) not captured in static crystal structures. Strategies include:

- Variable-Temperature NMR : Detects equilibrium shifts (e.g., coalescence temperatures for tautomers).

- High-Pressure Crystallography : Stabilizes metastable forms for comparison.

- Complementary Spectroscopy : Raman spectroscopy cross-validates IR assignments (e.g., C=O vs. C=N stretches).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions influencing crystallographic packing vs. solution-state behavior .

Case Study Example:

If X-ray data shows a planar imino-oxo group but NMR suggests dynamic behavior, molecular dynamics simulations (MD) can model conformational flexibility in solution.

Q. How can the reactivity of the thiane sulfur atom be exploited in novel transformations?

Methodological Answer: The sulfur atom in the thiane ring can undergo oxidation or nucleophilic substitution. Advanced applications include:

- Sulfur-Mediated Catalysis : The λ⁶-sulfur center acts as a Lewis acid in asymmetric synthesis.

- Photochemical Reactions : UV irradiation induces S–C bond cleavage, enabling ring-opening polymerization (monitored via in-situ FTIR).

- Cross-Coupling : Palladium-catalyzed C–S activation for bioconjugation (e.g., Suzuki-Miyaura with aryl boronic acids).

Experimental Design Considerations:

- Oxidation State Control : Use oxidizing agents (e.g., mCPBA) to generate sulfoxides/sulfones.

- Protecting Groups : Temporarily shield the ester moiety during sulfur-selective reactions.

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Methyl Ester | 1740–1760 (C=O) | 3.6–3.8 (s, 3H) | 52.1 (CH₃) |

| Imino Group | 1600–1650 (C=N) | 8.1–8.3 (s, 1H) | 158.5 (C=N) |

| Thiane Ring | 680–720 (C–S) | 2.5–3.0 (m, 4H) | 28.4–35.2 (CH₂) |

Q. Table 2: Crystallographic Validation Metrics (SHELXL)

| Parameter | Target Range | Purpose |

|---|---|---|

| R-factor | < 0.05 | Measures model-data fit |

| Flack Parameter | 0.00 ± 0.05 | Chirality validation |

| ADPs (Ų) | < 0.1 (non-H) | Detects disorder/thermal motion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.